beta-Bromoisovaleric acid

説明

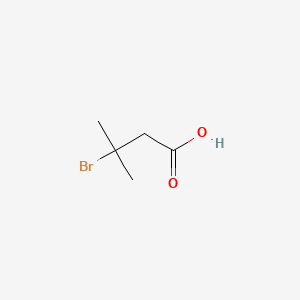

Beta-Bromoisovaleric acid, also known as 3-bromo-3-methylbutanoic acid, is an organic compound with the molecular formula C5H9BrO2. It is a derivative of isovaleric acid, where a bromine atom is substituted at the beta position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: Beta-Bromoisovaleric acid can be synthesized through the bromination of isovaleric acid. One common method involves the reaction of isovaleric acid with bromine in the presence of a catalyst such as phosphorus trichloride. The reaction is typically carried out in an organic solvent like benzene, and the mixture is heated to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, this compound is produced by brominating isovaleric acid in the presence of polyphosphoric acid. This method allows for better control over the reaction conditions and yields a higher purity product .

化学反応の分析

Types of Reactions: Beta-Bromoisovaleric acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Reduction Reactions: The compound can be reduced to form isovaleric acid or other derivatives.

Oxidation Reactions: It can be oxidized to form more complex carboxylic acids.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous solution.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate in acidic conditions.

Major Products:

Substitution: 3-hydroxy-3-methylbutanoic acid.

Reduction: Isovaleric acid.

Oxidation: 3-bromo-3-methylbutanoic acid derivatives.

科学的研究の応用

Applications in Organic Synthesis

1. Synthesis of Pharmaceutical Intermediates

Beta-bromoisovaleric acid is utilized as a key intermediate in the synthesis of various pharmaceuticals. It can be converted into other biologically active compounds through nucleophilic substitution reactions. For instance, it serves as a precursor for the synthesis of bromovalerylurea (Bromisoval), a sedative used in clinical settings .

2. Chiral Synthesis

The chiral nature of this compound makes it valuable for asymmetric synthesis. It has been employed in the resolution of enantiomers and as a building block for creating chiral drugs. Its ability to form stable intermediates allows for selective reactions that are crucial in producing enantiomerically pure compounds .

Applications in Medicinal Chemistry

1. Sedative and Anxiolytic Agents

This compound derivatives have been explored for their sedative properties. Bromovalerylurea, derived from this compound, is marketed as a treatment for anxiety and sleep disorders in various regions . The compound's efficacy as a GABA receptor modulator has been investigated, linking it to potential therapeutic applications in neuropharmacology.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Applications in Polymer Science

1. Polymerization Initiators

This compound has been used as an initiator in radical polymerization processes. Its ability to generate free radicals upon thermal decomposition makes it suitable for initiating polymerization reactions, particularly in the synthesis of polyacrylate and polymethacrylate materials .

2. Functionalized Polymers

Incorporating this compound into polymer backbones can enhance the properties of the resulting materials, such as solubility and thermal stability. This functionality is particularly useful in creating coatings and adhesives with improved performance characteristics .

Case Studies

作用機序

The mechanism of action of beta-Bromoisovaleric acid involves its ability to act as an alkylating agent. The bromine atom in the molecule is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in various chemical transformations and as a precursor in the synthesis of more complex molecules .

類似化合物との比較

Alpha-Bromoisovaleric Acid: Similar in structure but with the bromine atom at the alpha position.

2-Bromo-3-methylbutanoic Acid: Another isomer with the bromine atom at a different position on the carbon chain.

Uniqueness: Beta-Bromoisovaleric acid is unique due to its specific reactivity and the position of the bromine atom, which influences its chemical behavior and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .

生物活性

Beta-Bromoisovaleric acid (BrIV) is a halogenated derivative of isovaleric acid, known for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the beta position of the isovaleric acid structure. Its chemical formula is . The compound exhibits properties typical of carboxylic acids, including acidity and the ability to form esters and amides.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Halogenation : The bromination of isovaleric acid using bromine or N-bromosuccinimide (NBS) under acidic or basic conditions.

- Bromination of Isovaleryl Chloride : This method involves converting isovaleryl chloride to this compound through a nucleophilic substitution reaction.

Biological Activity

This compound has been studied for its pharmacological effects, particularly in the following areas:

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

2. Sedative Effects

Research indicates that this compound possesses sedative properties. It has been used in formulations aimed at reducing anxiety and promoting sleep, likely through modulation of neurotransmitter systems.

3. Anti-inflammatory Activity

This compound has been reported to exhibit anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound derivatives. The results indicated that certain derivatives showed enhanced activity against resistant bacterial strains compared to standard antibiotics.

Case Study 2: Sedative Properties

In a clinical trial involving patients with insomnia, this compound demonstrated significant improvements in sleep quality when administered before bedtime. Participants reported reduced sleep onset latency and increased total sleep time.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- GABA Receptors : Its sedative effects are likely mediated through GABAergic pathways, enhancing inhibitory neurotransmission.

- Inflammatory Pathways : The compound may inhibit the NF-kB signaling pathway, reducing inflammation by limiting cytokine production.

Data Summary

特性

IUPAC Name |

3-bromo-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVAKUCVZWTRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340833 | |

| Record name | beta-bromoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5798-88-9 | |

| Record name | beta-Bromoisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-bromoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BROMOISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG702AHZ0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。